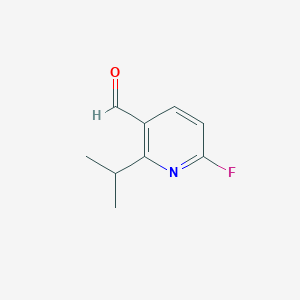
5-Bromo-4-fluoroisophthalonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-4-fluoroisophthalonitrile: is an organic compound with the molecular formula C8H2BrFN2 and a molecular weight of 225.02 g/mol It is a derivative of isophthalonitrile, where the hydrogen atoms at positions 5 and 4 of the benzene ring are replaced by bromine and fluorine atoms, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-4-fluoroisophthalonitrile typically involves halogenation reactions. One common method is the bromination of 4-fluoroisophthalonitrile using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in a suitable solvent, such as acetic acid, at elevated temperatures to ensure complete substitution .
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes using automated reactors to ensure consistent quality and yield. The use of continuous flow reactors can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-4-fluoroisophthalonitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine or fluorine atoms can be substituted by other nucleophiles under appropriate conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophiles: Such as amines or thiols for substitution reactions.
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions along with boronic acids or esters.
Major Products:
Substituted Isophthalonitriles: Depending on the nucleophile used.
Biaryl Compounds: Formed through coupling reactions.
Scientific Research Applications
5-Bromo-4-fluoroisophthalonitrile has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Materials Science:
Medicinal Chemistry: Investigated for its potential biological activities and as a precursor for drug development.
Mechanism of Action
The mechanism of action of 5-Bromo-4-fluoroisophthalonitrile in chemical reactions involves the activation of the bromine or fluorine atoms, making them susceptible to nucleophilic attack. In coupling reactions, the palladium catalyst facilitates the formation of carbon-carbon bonds by coordinating with the bromine atom and the boronic acid .
Comparison with Similar Compounds
5-Fluoroisophthalonitrile: Similar structure but lacks the bromine atom.
5-Bromo-4′,5′-bis(dimethylamino)fluorescein: Contains a bromine atom but has different functional groups and applications.
Uniqueness: 5-Bromo-4-fluoroisophthalonitrile is unique due to the presence of both bromine and fluorine atoms, which impart distinct reactivity and properties compared to other isophthalonitrile derivatives. This dual halogenation can enhance its utility in various synthetic and industrial applications.
Properties
Molecular Formula |
C8H2BrFN2 |
|---|---|
Molecular Weight |
225.02 g/mol |
IUPAC Name |
5-bromo-4-fluorobenzene-1,3-dicarbonitrile |
InChI |
InChI=1S/C8H2BrFN2/c9-7-2-5(3-11)1-6(4-12)8(7)10/h1-2H |
InChI Key |
DTRAMHOOIBXUCJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1C#N)F)Br)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Chloro-N-methyl-1H-benzo[D]imidazol-1-amine](/img/structure/B12816169.png)

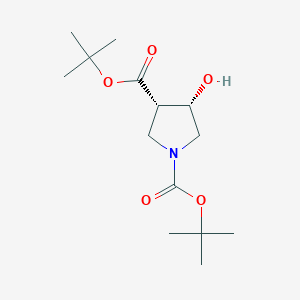
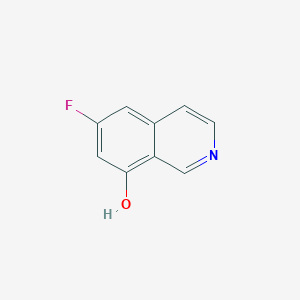
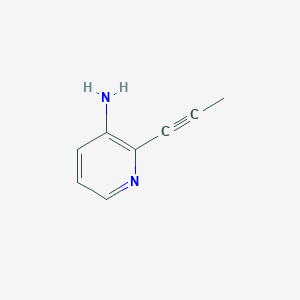
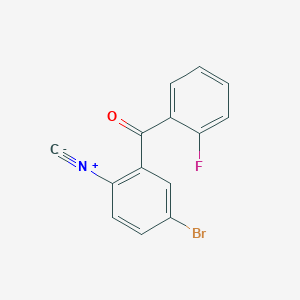


![(5-Methyl-1H-benzo[d]imidazol-6-yl)methanamine](/img/structure/B12816227.png)
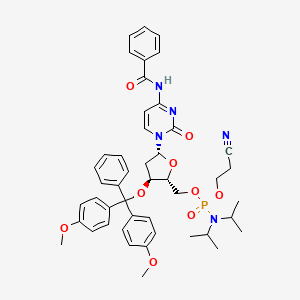
![Tert-butyl (5S,9S)-9-phenyl-1,7-diazaspiro[4.4]nonane-7-carboxylate](/img/structure/B12816236.png)

